5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound used in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide typically involves multi-step organic synthesis. Initial steps may include:
Fluorination: : Introduction of the fluorine atom to the aromatic ring.
Methoxylation: : Introduction of the methoxy group.
Sulfonamide Formation: : Reacting the intermediate with a sulfonamide precursor.
Industrial Production Methods
Industrial production often scales these reactions using optimized conditions to maximize yield and purity. Methods involve continuous flow processes and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially modifying the methoxy or fluoro substituents.
Reduction: : The aromatic rings can be reduced under specific conditions.
Substitution: : The sulfonamide group is a potential site for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate.
Reduction: : Utilizes hydrogenation catalysts such as palladium on carbon.
Substitution: : Requires nucleophiles like amines or thiols.
Major Products
Reactions typically yield various derivatives depending on the reagent and conditions used.
Scientific Research Applications
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is valuable in:
Chemistry: : As a building block for complex organic molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Potential therapeutic applications, including as an inhibitor for specific enzymes.
Industry: : Used in the synthesis of specialty chemicals.
Mechanism of Action
The compound's effects are primarily due to its interaction with cellular enzymes. It binds to active sites, inhibiting enzyme activity and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxybenzenesulfonamide
4-fluorobenzenesulfonamide
N-cyclohexylbenzenesulfonamide
Uniqueness
5-fluoro-2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide stands out due to the combination of fluorine and methoxy groups along with the cyclohexyl-pyrimidinyl arrangement, imparting distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(18)11-16(15)26(22,23)21-13-4-6-14(7-5-13)25-17-19-9-2-10-20-17/h2-3,8-11,13-14,21H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYSOYGEZOGNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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